molecular formula C22H26ClNO B4974274 1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline

1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline

Cat. No. B4974274
M. Wt: 355.9 g/mol
InChI Key: RYCRTNPTJUFFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHQ, and it is a bicyclic tertiary amine that has a unique structure and properties.

Mechanism of Action

The mechanism of action of CHQ is not fully understood, but it is believed to be mediated by its ability to interact with various cellular targets. CHQ has been shown to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage.
Biochemical and Physiological Effects
CHQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage. Additionally, CHQ has been shown to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. CHQ has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using CHQ in lab experiments include its unique structure and properties, its potential applications in various fields of scientific research, and its ability to interact with various cellular targets. However, the limitations of using CHQ in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of CHQ. One potential direction is the development of CHQ-based drugs for the treatment of cancer, inflammatory diseases, and infections. Additionally, further studies are needed to fully understand the mechanism of action of CHQ and its potential toxicity. Finally, the synthesis method of CHQ could be further optimized to yield higher purity and yield.

Synthesis Methods

The synthesis of CHQ involves the condensation of 4-chlorophenol with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The product obtained is then subjected to a catalytic hydrogenation process to obtain CHQ. This synthesis method has been optimized to yield high purity and high yield of CHQ.

Scientific Research Applications

CHQ has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. CHQ has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, CHQ has been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO/c23-19-10-12-20(13-11-19)25-21-8-3-5-17(15-21)16-24-14-4-7-18-6-1-2-9-22(18)24/h3,5,8,10-13,15,18,22H,1-2,4,6-7,9,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCRTNPTJUFFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

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